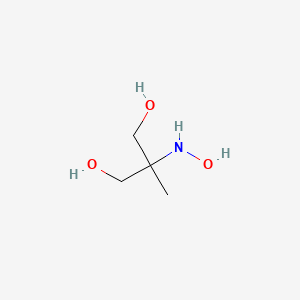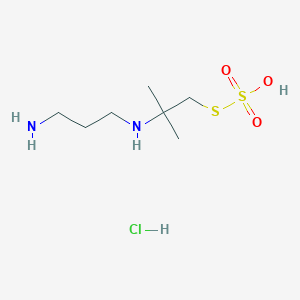
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is a chemical compound with the molecular formula C_6H_11OS_2Na. It is commonly used in industrial applications, particularly in mining as a flotation agent. This compound is known for its ability to selectively separate valuable minerals from ores during the flotation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol, followed by neutralization with sodium hydroxide. The general reaction can be represented as follows:
CS2+ROH+NaOH→ROCS2Na+H2O
In this reaction, carbon disulfide (CS_2) reacts with 3-methylbutanol (ROH) in the presence of sodium hydroxide (NaOH) to form the desired product, this compound (ROCS_2Na), along with water (H_2O).
Industrial Production Methods
Industrial production of this compound involves the continuous addition of carbon disulfide to a mixture of 3-methylbutanol and sodium hydroxide under controlled temperature and pressure conditions. The reaction is typically carried out in a reactor equipped with stirring and cooling systems to maintain the desired reaction temperature and prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Nucleophiles: Ammonia (NH_3), primary and secondary amines
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted esters and amides
Scientific Research Applications
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores
Mechanism of Action
The mechanism of action of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt involves its interaction with metal ions and mineral surfaces. The compound forms complexes with metal ions, enhancing the hydrophobicity of the mineral surfaces and facilitating their separation from the aqueous phase during the flotation process. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium n-butyl xanthate
Uniqueness
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other xanthates. Its ability to selectively interact with certain metal ions makes it particularly valuable in specific industrial applications .
Properties
CAS No. |
34761-63-2 |
|---|---|
Molecular Formula |
C6H11NaOS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
sodium;3-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
VLOVRZZIJXGVFV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)

![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)







![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

